![molecular formula C16H12N2O2 B6511093 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 894888-07-4](/img/structure/B6511093.png)
3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one is a derivative of 1,8-naphthyridines . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have found use in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one, has been achieved through various methods . These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one is a derivative of 1,8-naphthyridin-4-one . It is substituted by a carboxylic acid, ethyl and methyl groups at positions 3, 1, and 7, respectively .Chemical Reactions Analysis
1,8-Naphthyridines, including 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one, can undergo various chemical reactions . These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Scientific Research Applications
Anticancer Properties
1,6-naphthyridines, including HMS1641I16, exhibit promising anticancer activity. Research has shown that these compounds can selectively target cancer cells, inhibit cell proliferation, and induce apoptosis. The structure–activity relationship (SAR) studies have correlated the anticancer effects of 1,6-naphthyridines with their molecular structure. Molecular modeling studies further enhance our understanding of their interactions with cancer cell targets .
Anti-Microbial Effects
The compound exhibits antimicrobial activity against various pathogens. Its mechanism of action involves disrupting microbial membranes or interfering with essential cellular processes. Investigating its efficacy against specific bacteria, fungi, and viruses is crucial .
Mechanism of Action
While the specific mechanism of action for 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one is not mentioned in the search results, it is known that certain 1,8-naphthyridine derivatives are considered good DNA intercalators . They bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription leading to suppression of cancer cell growth .
Future Directions
The development of methods for the synthesis of 1,8-naphthyridines, including 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one, has been of considerable interest to the synthetic community . Efforts are being made to develop more eco-friendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving synthesis methods and exploring the potential applications of these compounds in various fields.
properties
IUPAC Name |
3-benzoyl-7-methyl-1H-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-7-8-12-15(20)13(9-17-16(12)18-10)14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVCVULCDJRDEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzoyl-7-methyl-1,8-naphthyridin-4(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.